Cas no 3722-84-7 (1,1''-[ethane-1,2-diylbis(oxy)]dinaphthalene)

1,1''-[ethane-1,2-diylbis(oxy)]dinaphthalene structure
3722-84-7 structure
Product Name:1,1''-[ethane-1,2-diylbis(oxy)]dinaphthalene
CAS No:3722-84-7
MF:C22H18O2
MW:314.377126216888
CID:922103
PubChem ID:235617
Update Time:2025-04-19

1,1''-[ethane-1,2-diylbis(oxy)]dinaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1,1''-[ethane-1,2-diylbis(oxy)]dinaphthalene
    • 1,2-Bis-[1]naphthyloxy-aethan
    • 1,2-bis-[1]naphthyloxy-ethane
    • 1,2-Bis-< naphthyl-(1)-oxy> -ethan
    • 1,2-bis-tetradecylsulfanyl-ethane
    • 1.2-Bis-tetradecylmercapto-aethan
    • 1.2-Di-(naphthyl-(1)-oxy)-aethan
    • 1-{[2-(tetradecylsulfanyl)ethyl]sulfanyl}tetradecane
    • 15,18-DITHIADOTRIACONTANE
    • AC1L1DQ0
    • BRN 1913545
    • LS-63105
    • 1-[2-(1-naphthyloxy)ethoxy]naphthalene
    • Maybridge1_002272
    • DTXSID30284432
    • 3722-84-7
    • BRD-K70094402-001-01-5
    • NSC37211
    • HMS547P06
    • 1,2-dinaphthoxyethane
    • 1-(2-naphthalen-1-yloxyethoxy)naphthalene
    • BVNOEVBDBZASNP-UHFFFAOYSA-N
    • 54951-71-2
    • NSC-37211
    • SCHEMBL5289923
    • Inchi: 1S/C22H18O2/c1-3-11-19-17(7-1)9-5-13-21(19)23-15-16-24-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2
    • InChI Key: BVNOEVBDBZASNP-UHFFFAOYSA-N
    • SMILES: O(CCOC1=CC=CC2=CC=CC=C12)C1=CC=CC2=CC=CC=C12

Computed Properties

  • Exact Mass: 314.13074
  • Monoisotopic Mass: 314.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46
  • LogP: 5.45080
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